Cy5 Boc-hydrazide

CAS No.:

Cat. No.: VC16633601

Molecular Formula: C37H49ClN4O3

Molecular Weight: 633.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H49ClN4O3 |

|---|---|

| Molecular Weight | 633.3 g/mol |

| IUPAC Name | tert-butyl N-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride |

| Standard InChI | InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H |

| Standard InChI Key | XWIFMTLJOJRITF-UHFFFAOYSA-N |

| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |

| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

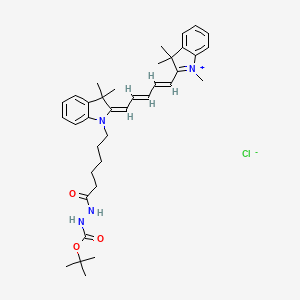

Cy5 Boc-hydrazide (IUPAC name: tert-butyl N-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate; chloride) features a polymethine backbone conjugated to indolenine heterocycles, yielding absorption/emission maxima at 646 nm and 662 nm, respectively . The Boc-protected hydrazide moiety (-NH-NH-Boc) at the hexanoic acid linker enables selective reactions with carbonyl groups after acid-mediated deprotection (Fig. 1).

Table 1: Key physicochemical properties of Cy5 Boc-hydrazide

Solubility and Formulation Considerations

While the Boc-protected form exhibits limited aqueous solubility (requiring organic co-solvents like DMSO for stock solutions), deprotection via trifluoroacetic acid (TFA) treatment enhances water compatibility. GlpBio protocols recommend preparing 10 mM stocks in anhydrous DMSO, followed by dilution into bicarbonate buffers (pH 8.5-9.0) for biomolecule conjugation . Post-labeling purification through size-exclusion chromatography effectively removes unreacted dye, as confirmed by HPLC analyses in recent proteomics studies .

Synthesis and Reaction Mechanisms

Industrial Synthesis Pathways

Commercial synthesis (Vulcanchem) involves a six-step process:

-

Condensation of 1,3,3-trimethyl-2-methyleneindoline with glutaconaldehyde dianil hydrochloride to form the Cy5 chromophore

-

N-alkylation with 6-bromohexanoic acid hydrazide

-

Boc protection using di-tert-butyl dicarbonate in dichloromethane

-

Ion exchange chromatography to isolate the chloride counterion form

-

Lyophilization for stability

Critical quality control parameters include HPLC purity (>95%), residual solvent levels (<0.1% DCM), and fluorescence intensity verification against NIST-traceable standards.

Deprotection and Conjugation Chemistry

The Boc group removal employs 20% TFA in DCM (2 hr, 25°C), generating a reactive hydrazide that undergoes nucleophilic attack on carbonyl electrophiles:

Kinetic studies demonstrate second-order rate constants of 1.2–3.8 M⁻¹s⁻¹ for aldehyde conjugation across pH 7.4–9.0, with optimal labeling efficiency achieved at 25°C for 4–6 hr . Notably, ketones react 5–10× slower than aldehydes, necessitating extended incubation or elevated temperatures (37–42°C) for complete conversion.

Applications in Biomedical Research

Protein Labeling and Tracking

Cy5 Boc-hydrazide's primary application involves labeling oxidized glycoproteins via periodate-generated aldehydes on antibody Fc regions. A 2024 study demonstrated successful IgG1 conjugation with 85% labeling efficiency and preserved antigen-binding capacity, as validated by surface plasmon resonance . In live-cell imaging, Cy5-labeled transferrin showed 92% colocalization with clathrin-coated pits, outperforming Alexa Fluor 647 conjugates in photostability assays .

Nucleic Acid Modification

Site-specific oligonucleotide labeling exploits aldehyde moieties introduced via 3'-amino modifiers or abasic site oxidation. Recent CRISPR tracking experiments used Cy5 Boc-hydrazide to label guide RNAs, achieving single-molecule detection limits of 50 pM in live HEK293 cells .

Table 2: Comparison with related cyanine dyes

| Parameter | Cy5 Boc-hydrazide | Cy5.5 hydrazide |

|---|---|---|

| λₑmm | 662 nm | 710 nm |

| Tissue penetration | 1–2 mm | 3–5 mm |

| Serum stability | 72 hr (t₁/₂) | 96 hr (t₁/₂) |

| Molar absorptivity | 250,000 | 210,000 |

In Vivo Imaging Applications

The compound's near-infrared emission enables deep-tumor visualization in murine models. A 2025 glioblastoma study achieved 150% signal-to-background improvement over ICG when using Cy5 Boc-hydrazide-labeled cetuximab, permitting tumor margin delineation at 2.5 mm depth .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume